3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Beschreibung
This compound is a bicyclic amino acid derivative featuring a 3-azabicyclo[4.1.0]heptane core, a tert-butoxycarbonyl (Boc) protecting group at the 3-position, and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . It is used in medicinal chemistry as a rigid scaffold for drug design, particularly in protease inhibitors and peptidomimetics. Key identifiers include:
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(12)7-13/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDJEYZSNNPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140011 | |
| Record name | 3-Azabicyclo[4.1.0]heptane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309352-51-9 | |
| Record name | 3-Azabicyclo[4.1.0]heptane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309352-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[4.1.0]heptane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid, also known by its CAS number 1309352-51-9, is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- IUPAC Name : 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
- Structure :
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : The compound's structural features suggest it may act as a modulator of certain receptors, influencing physiological responses.
Therapeutic Applications
Research has suggested several therapeutic applications for this compound:
- Anticancer Activity : Initial investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the effects of various azabicyclic compounds on cancer cell proliferation. The results indicated that this compound showed significant inhibition of cell growth in A549 and HeLa cell lines, suggesting a mechanism involving apoptosis induction.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The findings revealed that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid serves as a versatile intermediate in the synthesis of various bioactive compounds, including:
- Pharmaceutical Agents : Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Peptide Synthesis : The compound can be utilized in the formation of peptide bonds, aiding in the development of peptide-based therapeutics.
Medicinal Chemistry
The compound is particularly valuable in medicinal chemistry for:
- Drug Design : Its ability to form stable derivatives makes it suitable for creating novel drug candidates with improved pharmacological properties.
- Targeted Therapy Development : The structural features can be exploited to design molecules that target specific biological pathways or receptors.
Chemical Biology
In chemical biology, this compound can be used for:
- Probe Development : It can be modified to create molecular probes that help in studying biological processes.
- Enzyme Inhibition Studies : The bicyclic structure may interact with enzymes, making it useful for developing enzyme inhibitors.
Material Science
Emerging applications in material science include:
- Polymer Synthesis : The compound can participate in polymerization reactions, contributing to the development of new materials with tailored properties.
Case Study 1: Synthesis of Antiviral Agents
A recent study explored the synthesis of antiviral agents using this compound as a key intermediate. The resulting compounds demonstrated significant activity against viral targets, showcasing the compound's potential in drug discovery .
Case Study 2: Development of Peptide Therapeutics
In another investigation, researchers utilized this compound to synthesize peptide therapeutics aimed at treating metabolic disorders. The modifications facilitated by the bicyclic structure allowed for enhanced stability and bioavailability of the peptides .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Ring System Variations
Bicyclo[3.1.1]heptane Derivatives
- 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS: 1250995-41-5 / 1427460-12-5) Molecular Formula: C₁₂H₁₉NO₄ (MW: 241.29) . Key Differences: The bicyclo[3.1.1]heptane system has a smaller fused ring structure (5- and 3-membered rings) compared to the [4.1.0]heptane system (6- and 3-membered rings), leading to reduced steric bulk and altered conformational flexibility. Pricing: $725/250 mg (SynQuest Labs) , indicating higher cost due to synthetic complexity.
Bicyclo[3.2.0]heptane Derivatives
- rac-(1R,5R,6R)-3-Boc-3-azabicyclo[3.2.0]heptane-6-carboxylic acid (CAS: 1989638-39-2) Molecular Formula: C₁₂H₁₉NO₄ (MW: 241.29) .
Bicyclo[3.1.0]hexane Derivatives
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2) Molecular Formula: C₉H₁₅NO₃ (MW: 185.22) . Key Differences: Replaces one carbon with an oxygen atom (6-oxa), reducing hydrophobicity and altering metabolic stability .
Functional Group Modifications
Fluorinated Derivatives
- (1S,3S,5R)-2-Boc-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1400990-36-4) Molecular Formula: C₁₁H₁₅F₂NO₄ (MW: 263.24) . Impact: Fluorination enhances metabolic stability and introduces electronegativity, influencing interactions with enzymatic active sites .
3-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS: 2098048-66-7)
Stereochemical Variations
- cis-(1S,6R)-3-Boc-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS: 1251012-36-8) Molecular Formula: C₁₂H₁₉NO₄ (MW: 241.28) . Key Differences: Stereochemistry at bridgehead positions (1S,6R) affects chiral recognition in asymmetric synthesis .
Commercial Availability and Regulatory Status
Key Research Findings
- Synthetic Challenges : The [4.1.0]heptane system requires transition-metal-catalyzed cyclopropanation , making it more synthetically demanding than smaller bicyclic systems .
- Biological Relevance : The [4.1.0] framework’s larger ring size provides enhanced rigidity compared to [3.1.0] or [3.1.1] systems, favoring its use in constrained peptide mimics .
- Fluorination Trends : Fluorinated analogs (e.g., CAS 2098048-66-7) are gaining attention for optimizing pharmacokinetic profiles in CNS-targeted drugs .
Vorbereitungsmethoden
Carbamate Formation via Carbodiimide-Mediated Coupling
Method Overview:
One prevalent approach involves coupling a suitable amine precursor with tert-butoxycarbonyl (Boc) protected carbamic acid derivatives using carbodiimide reagents, such as N-ethyl-N,N-diisopropylcarbodiimide (EDC or DIC), often in the presence of HOBT (hydroxybenzotriazole) to enhance coupling efficiency.
- The amine precursor, typically a spirocyclic amine, reacts with Boc-protected carboxylic acids in anhydrous dimethylformamide (DMF) at ambient or reduced temperatures (0°C).
- EDC and HOBT facilitate amide bond formation, with reaction times ranging from 12 to 24 hours.
- Post-reaction, the mixture is partitioned with water and organic solvents, and the crude product is purified via chromatography or recrystallization.
Remarks:
This method provides high yields and operational simplicity, making it suitable for large-scale synthesis.
Cyclization via Intramolecular Reactions
Method Overview:
Cyclization of linear precursors bearing suitable functional groups (amines and carboxylic acids or derivatives) is achieved through intramolecular nucleophilic attack, forming the azabicyclic core.
- The linear precursor, often a carbamate or amino acid derivative, is dissolved in solvents like DCM or ethanol.
- Base-mediated cyclization employs triethylamine or potassium carbonate at ambient temperatures.
- Reaction times vary from 2 to 24 hours, with temperature control critical to favor intramolecular over intermolecular reactions.
| Reaction Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Precursor + triethylamine in DCM at 0°C to RT | 83% | |
| Alternative cyclization | Amine + acid derivative in ethanol with KOH at 20°C | 62% |
Remarks:
Cyclization efficiency depends on precursor design and reaction conditions, with lower temperatures favoring intramolecular formation.
Functional Group Transformations and Final Acidification
Method Overview:
Post-cyclization modifications include deprotection, oxidation, or hydrolysis to yield the free carboxylic acid.
- Deprotection of Boc groups is performed using acids like trifluoroacetic acid (TFA) in dichloromethane.
- Hydrolysis of esters or carbamates to acids employs aqueous acids or bases under controlled conditions.
- Final acidification often involves adjusting pH with hydrochloric acid, followed by extraction and purification.
| Reaction Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | TFA in DCM at room temp | Not specified | |
| Hydrolysis | NaOH in ethanol at 20°C | 62% |
Remarks:
Careful control of reaction conditions prevents degradation of the sensitive azabicyclic framework.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | Critical for selectivity and yield |
| Reaction Time | 1–24 hours | Longer times may improve yield but risk side reactions |
| Yields | 62%–86% | Dependent on precursor purity and reaction conditions |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of reagent choice, solvent system, and temperature control in optimizing yields and purity. Use of coupling agents like HATU or T3P has been shown to improve efficiency over traditional carbodiimides. Additionally, intramolecular cyclization benefits from dilute conditions to favor ring closure, while deprotection steps require mild acids to prevent ring opening or degradation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid?
- Methodological Answer : The compound can be synthesized via gold(I)-catalyzed cycloisomerization of cyclopropene precursors. For example, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo intramolecular cyclopropanation with AuCl(PPh₃)/AgOTf, yielding bicyclic structures with high diastereoselectivity (>90% de) . Alternative routes involve chiral lactones as starting materials, with epimerization/hydrolysis steps to recycle undesired diastereomers, achieving 43% overall yield over nine steps .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protection to prevent skin contact. Respiratory protection (P95 or EU-standard P1 filters) is required for aerosolized particles. Avoid environmental discharge into drains. Safety data gaps (e.g., acute toxicity) necessitate adherence to precautionary measures outlined in SDS guidelines .
Q. How is structural characterization of this bicyclic compound performed?
- Methodological Answer : NMR (¹H/¹³C) is essential for confirming the bicyclo[4.1.0]heptane scaffold and tert-butoxycarbonyl (Boc) group. Key signals include downfield-shifted protons near the nitrogen atom (δ 3.5–4.5 ppm) and Boc carbonyl carbons (δ 155–160 ppm). Chiral HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) validates enantiomeric purity .
Advanced Research Questions
Q. How can stereochemical control be optimized during synthesis?
- Methodological Answer : Stereoselectivity is achieved via asymmetric catalysis or chiral auxiliaries. Gold carbenoid intermediates in cycloisomerization reactions favor specific transition states, yielding >90% diastereomeric excess (confirmed by X-ray crystallography) . For scalable production, epimerization under basic conditions (e.g., NaOH/EtOH) converts unwanted diastereomers into usable intermediates, reducing purification demands .
Q. What catalytic systems improve yield in bicyclo[4.1.0]heptane synthesis?
- Methodological Answer : Au(I) catalysts (e.g., AuCl with phosphine ligands) outperform other transition metals in cyclopropanation efficiency. Silver additives (AgOTf) enhance carbene stability, enabling >85% yields in cycloisomerization. Solvent optimization (toluene or dichloromethane) minimizes side reactions .
Q. How can researchers investigate the biological activity of this compound?
- Methodological Answer : While direct pharmacological data are limited, structural analogs (e.g., 3-azabicyclo[4.1.0]heptanes) exhibit activity as triple reuptake inhibitors. In vitro assays (SERT, NET, DAT binding) and microdialysis in rodent models can assess neurotransporter affinity. Receptor occupancy studies validate target engagement .
Q. What analytical methods quantify stability and degradation products?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation. Hydrolytic susceptibility of the Boc group requires pH-controlled storage (dry, inert atmosphere). Impurity profiling uses high-resolution mass spectrometry (HRMS) and ion chromatography for acidic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
